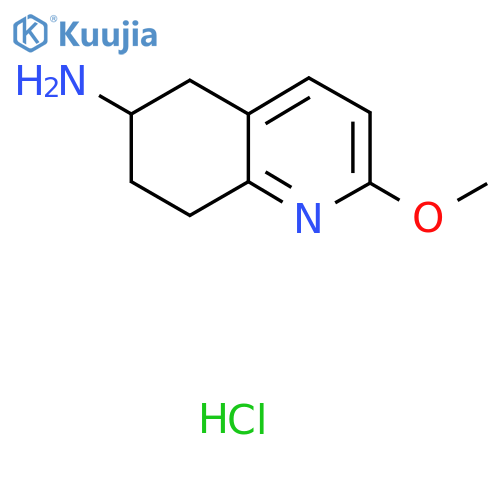

Cas no 1245806-56-7 (2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride)

1245806-56-7 structure

商品名:2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-METHOXY-5,6,7,8-TETRAHYDROQUINOLIN-6-AMINE HCL

- 1245806-56-7

- 2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

- 2-methoxy-5,6,7,8-tetrahydroquinolin-6-aminehydrochloride

- AKOS015919393

- 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

-

- インチ: 1S/C10H14N2O.ClH/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10;/h2,5,8H,3-4,6,11H2,1H3;1H

- InChIKey: GFIHFNJFYGZALE-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C1=CC=C2C(CCC(C2)N)=N1

計算された属性

- せいみつぶんしりょう: 214.0872908g/mol

- どういたいしつりょう: 214.0872908g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1Ų

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229068-1g |

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride |

1245806-56-7 | 97% | 1g |

$790 | 2021-08-04 | |

| Chemenu | CM229068-1g |

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride |

1245806-56-7 | 97% | 1g |

$790 | 2022-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763543-1g |

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride |

1245806-56-7 | 98% | 1g |

¥7680.00 | 2024-08-09 |

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

1245806-56-7 (2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬